molecular formula C10H19Cl2N3O B7953617 2-(3-piperidin-2-yl-1H-pyrazol-5-yl)ethanol dihydrochloride

2-(3-piperidin-2-yl-1H-pyrazol-5-yl)ethanol dihydrochloride

Cat. No.: B7953617
M. Wt: 268.18 g/mol
InChI Key: YGVSUSHXGYFNKC-UHFFFAOYSA-N
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Description

2-(3-piperidin-2-yl-1H-pyrazol-5-yl)ethanol dihydrochloride is a chemical compound that features a piperidine ring and a pyrazole ring, both of which are important structures in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-piperidin-2-yl-1H-pyrazol-5-yl)ethanol dihydrochloride typically involves the formation of the piperidine and pyrazole rings followed by their coupling. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be synthesized through hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . The pyrazole ring can be formed through condensation reactions involving hydrazines and 1,3-diketones .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-piperidin-2-yl-1H-pyrazol-5-yl)ethanol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the pyrazole or piperidine rings.

    Substitution: The hydrogen atoms on the rings can be substituted with different functional groups to create derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the rings, creating a range of derivatives with potentially different biological activities.

Scientific Research Applications

2-(3-piperidin-2-yl-1H-pyrazol-5-yl)ethanol dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-piperidin-2-yl-1H-pyrazol-5-yl)ethanol dihydrochloride involves its interaction with specific molecular targets in biological systems. The piperidine and pyrazole rings can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved .

Properties

IUPAC Name

2-(3-piperidin-2-yl-1H-pyrazol-5-yl)ethanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O.2ClH/c14-6-4-8-7-10(13-12-8)9-3-1-2-5-11-9;;/h7,9,11,14H,1-6H2,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVSUSHXGYFNKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NNC(=C2)CCO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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